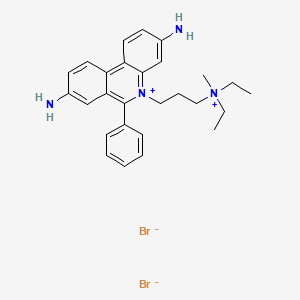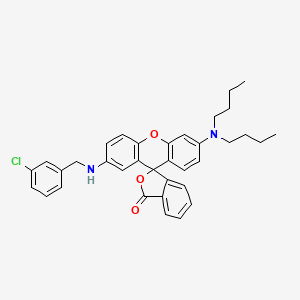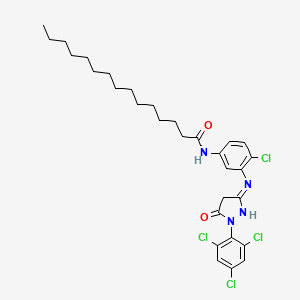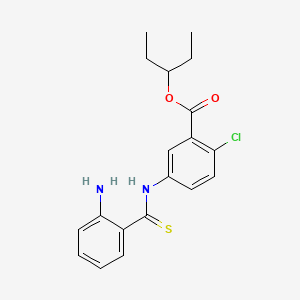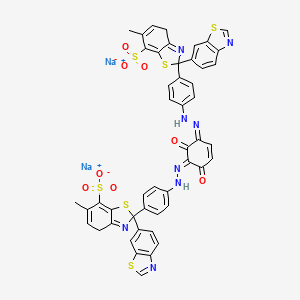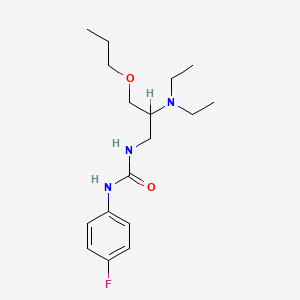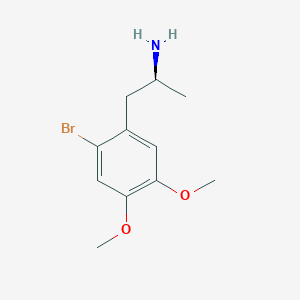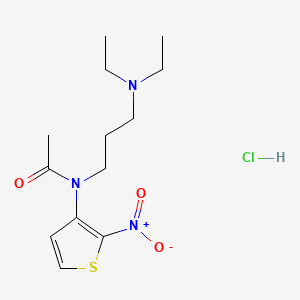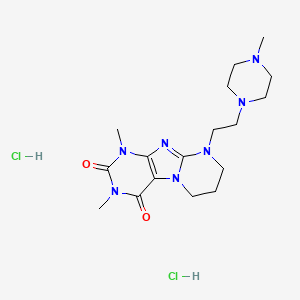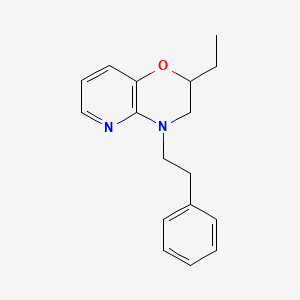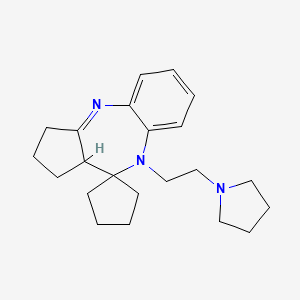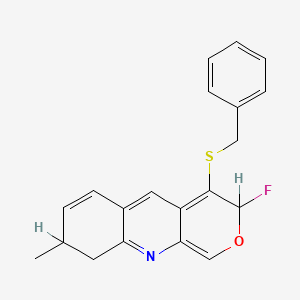
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a synthetic organic compound belonging to the class of benzothiopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorinated aromatic compound, the synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Cyclization: reactions to form the benzothiopyranoquinoline core.
Methylation: steps to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, while the benzothiopyranoquinoline core interacts with various enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- 4-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- 7-Methylbenzo©acridine
- 12-Methylbenzo(a)acridine
Uniqueness
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position and the methyl group at the 7-position distinguishes it from other similar compounds, potentially leading to different biological effects and applications.
Properties
CAS No. |
52831-37-5 |
|---|---|
Molecular Formula |
C20H18FNOS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-3-fluoro-8-methyl-8,9-dihydro-3H-pyrano[3,4-b]quinoline |
InChI |
InChI=1S/C20H18FNOS/c1-13-7-8-15-10-16-18(22-17(15)9-13)11-23-20(21)19(16)24-12-14-5-3-2-4-6-14/h2-8,10-11,13,20H,9,12H2,1H3 |
InChI Key |
XKEGWHNQCWTFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC3=COC(C(=C3C=C2C=C1)SCC4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




